molecular formula C9H5BrFNO3 B12854435 Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate

Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate

Cat. No.: B12854435
M. Wt: 274.04 g/mol
InChI Key: YOZFARNUXOBTJM-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate is a heterocyclic compound with the molecular formula C9H5BrFNO3. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused with an oxazole ring. The presence of bromine and fluorine atoms in the structure makes it a valuable compound in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate typically involves the reaction of 5-bromo-2-fluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoxazoles, while oxidation and reduction reactions can produce oxides or amines, respectively .

Scientific Research Applications

Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to form strong interactions with biological molecules. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Overview of the Compound

This compound has the molecular formula C9H6BrFNO3C_9H_6BrFNO_3 and a molecular weight of approximately 256.06 g/mol. The presence of bromine and fluorine atoms significantly influences its reactivity and biological activity, particularly in the context of antimicrobial and anticancer properties.

Biochemical Pathways

Benzoxazole derivatives, including this compound, are known to interact with various biological targets. These interactions can lead to significant changes in cellular processes. The compound is believed to modulate enzyme activity by binding to active sites or altering enzyme conformation, which can inhibit or activate specific pathways.

Cellular Effects

The compound's influence extends to cellular signaling pathways and gene expression. Studies have shown that it can affect the expression of genes involved in cell proliferation and differentiation, thereby altering cellular behavior. Additionally, it impacts metabolic pathways by modulating key metabolites and metabolic enzymes .

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis. The presence of halogen substituents like bromine enhances these antimicrobial properties .

Anticancer Properties

This compound has demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and colorectal (HCT-116) cancers. The compound's ability to induce apoptosis in these cells makes it a promising candidate for further development as an anticancer agent .

Case Studies

  • Antibacterial Activity : A study highlighted that benzoxazole derivatives showed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against various bacterial strains .
  • Cytotoxicity : In vitro assays demonstrated that the compound exhibited IC50 values ranging from 12 µM to 25 µM against several cancer cell lines, indicating moderate potency compared to established chemotherapeutic agents .

Data Table: Biological Activity Summary

Biological ActivityTarget Organisms/CellsIC50/MIC ValuesReferences
AntibacterialStaphylococcus aureus, Streptococcus faecalisMIC: 0.5 - 8 µg/mL
AnticancerMCF-7 (Breast), A549 (Lung), HepG2 (Liver)IC50: 12 - 25 µM

Properties

Molecular Formula

C9H5BrFNO3

Molecular Weight

274.04 g/mol

IUPAC Name

methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate

InChI

InChI=1S/C9H5BrFNO3/c1-14-9(13)6-7(11)4(10)2-5-8(6)15-3-12-5/h2-3H,1H3

InChI Key

YOZFARNUXOBTJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1F)Br)N=CO2

Origin of Product

United States

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